molecular formula C23H20ClN3O B11124063 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methylphenyl)acetamide

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11124063
M. Wt: 389.9 g/mol
InChI Key: GABSXDMUWSNFMI-UHFFFAOYSA-N
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Description

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core substituted with a 2-chlorobenzyl group and an acetamide moiety linked to a 3-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methylphenyl)acetamide typically involves the following steps:

  • Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. For instance, o-phenylenediamine can be reacted with formic acid or its derivatives to form benzimidazole.

  • Substitution with 2-Chlorobenzyl Group: : The benzimidazole core is then alkylated with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the 2-chlorobenzyl group at the nitrogen atom of the benzimidazole ring.

  • Acetamide Formation: : The final step involves the acylation of the substituted benzimidazole with 3-methylphenylacetyl chloride in the presence of a base like triethylamine. This reaction forms the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the 2-chlorobenzyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities within the molecule. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorinated benzyl position. Nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides or chlorobenzyl alcohol derivatives.

    Reduction: Formation of reduced benzimidazole derivatives or dechlorinated products.

    Substitution: Formation of substituted benzimidazole derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methylphenyl)acetamide is studied for its potential as an antimicrobial agent. Benzimidazole derivatives are known for their activity against bacteria, fungi, and viruses.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Benzimidazole derivatives have shown promise in treating conditions such as cancer, inflammation, and parasitic infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, disrupting cell division in cancer cells. The chlorobenzyl group can enhance binding affinity to certain proteins, while the acetamide moiety can improve the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-methylphenyl)acetamide: Similar structure but with a different position of the methyl group.

    2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-ethylphenyl)acetamide: Similar structure with an ethyl group instead of a methyl group.

    2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

The uniqueness of 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The combination of the 2-chlorobenzyl group and the 3-methylphenylacetamide moiety provides a distinct profile that can be optimized for specific therapeutic applications.

Properties

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

2-[2-[(2-chlorophenyl)methyl]benzimidazol-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H20ClN3O/c1-16-7-6-9-18(13-16)25-23(28)15-27-21-12-5-4-11-20(21)26-22(27)14-17-8-2-3-10-19(17)24/h2-13H,14-15H2,1H3,(H,25,28)

InChI Key

GABSXDMUWSNFMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4Cl

Origin of Product

United States

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